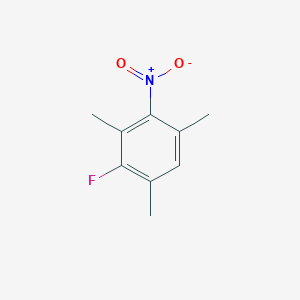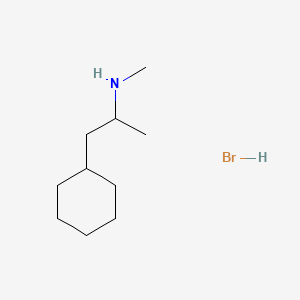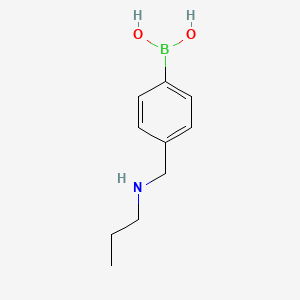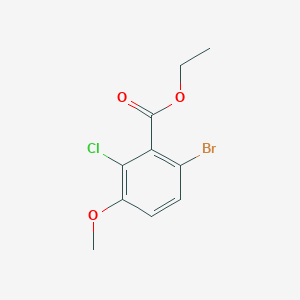
3-Fluoro-2,4,6-trimethylnitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,4,6-trimethylnitrobenzene (FTNB) is an organofluorine compound with a wide range of applications in organic synthesis and scientific research. FTNB is a nitrobenzene derivative with a fluorine atom substituting for one of the methyl groups on the aromatic ring. It has been used in a variety of applications, including as a reagent for organic synthesis and as an intermediate in the manufacture of pharmaceuticals and other chemicals. FTNB is also used in scientific research as a tool to study the effects of fluorine substitution on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,4,6-trimethylnitrobenzene is not fully understood. However, it is believed that the fluorine atom in 3-Fluoro-2,4,6-trimethylnitrobenzene is able to interact with the active sites of enzymes, such as cytochrome P450 enzymes, and alter their activity. It is also believed that the fluorine atom in 3-Fluoro-2,4,6-trimethylnitrobenzene is able to interact with the active sites of drugs and other compounds and alter their metabolism and pharmacokinetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-2,4,6-trimethylnitrobenzene are not fully understood. However, 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to have a variety of effects on biochemical and physiological processes. 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism and pharmacokinetics. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been shown to alter the metabolism of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has been shown to alter the toxicity of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments has a number of advantages and limitations. One advantage of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is a relatively inexpensive reagent. Another advantage of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is relatively easy to synthesize. A limitation of using 3-Fluoro-2,4,6-trimethylnitrobenzene in lab experiments is that it is not as stable as other reagents and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Fluoro-2,4,6-trimethylnitrobenzene in scientific research. One potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the metabolism of drugs and other compounds. Another potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs and other compounds. A third potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the toxicity of drugs and other compounds. Finally, a fourth potential future direction is to use 3-Fluoro-2,4,6-trimethylnitrobenzene to study the effects of fluorine substitution on the activity of enzymes, such as cytochrome P450 enzymes.
Métodos De Síntesis
3-Fluoro-2,4,6-trimethylnitrobenzene can be synthesized by a variety of methods, including the periodate oxidation of 2,4,6-trimethyl-3-nitrophenol, the reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine, and the reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine gas in the presence of a base. The periodate oxidation of 2,4,6-trimethyl-3-nitrophenol involves the oxidation of the phenol group to a nitro group with sodium periodate in the presence of a base. The reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine involves the reaction of the nitro group with fluorine gas in the presence of a base. The reaction of 2,4,6-trimethyl-3-nitrophenol with fluorine gas in the presence of a base involves the reaction of the nitro group with fluorine gas in the presence of a base.
Aplicaciones Científicas De Investigación
3-Fluoro-2,4,6-trimethylnitrobenzene has been used as a tool to study the effects of fluorine substitution on biochemical and physiological processes. 3-Fluoro-2,4,6-trimethylnitrobenzene has been used to study the effects of fluorine substitution on the activity of enzymes, such as cytochrome P450 enzymes. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been used to study the effects of fluorine substitution on the metabolism of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has been used to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs and other compounds. 3-Fluoro-2,4,6-trimethylnitrobenzene has also been used to study the effects of fluorine substitution on the toxicity of drugs and other compounds.
Propiedades
IUPAC Name |
2-fluoro-1,3,5-trimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZUUYOJHASHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)





![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)



